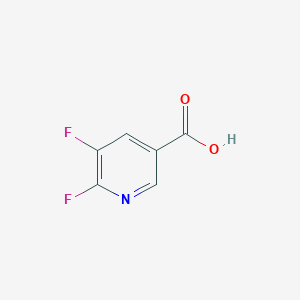

5,6-difluoropyridine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNBUWVYFMVMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466445 | |

| Record name | 5,6-Difluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-33-9 | |

| Record name | 5,6-Difluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-difluoropyridine-3-carboxylic acid (CAS No. 851386-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-difluoropyridine-3-carboxylic acid, also known as 5,6-difluoronicotinic acid, is a fluorinated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data. Furthermore, this guide explores its applications in drug discovery and development, highlighting its potential as a scaffold for enzyme inhibitors and other biologically active molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The incorporation of fluorine atoms significantly influences its physical and chemical characteristics, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 851386-33-9 | [1] |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| Melting Point | 129-132 °C | |

| Boiling Point (Predicted) | 291.3 ± 35.0 °C | |

| Density (Predicted) | 1.535 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.07 ± 0.10 | [1] |

| LogP (Predicted) | 0.9 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in polar organic solvents |

Synthesis and Experimental Protocols

General Experimental Protocol for the Hydrolysis of a Nitrile Precursor:

A common method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile. This can be achieved under acidic or basic conditions.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitrile (e.g., 5,6-difluoropyridine-3-carbonitrile) in a suitable solvent such as a mixture of a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

-

Step 2: Heating and Reflux

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

-

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) until the pH is adjusted to precipitate the carboxylic acid.

-

The precipitated solid is then collected by vacuum filtration.

-

-

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Diagram 1: General Workflow for the Synthesis of this compound

References

An In-Depth Technical Guide to 5,6-Difluoropyridine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and an exploration of its potential biological activities.

Chemical and Physical Properties

This compound, also known as 5,6-difluoronicotinic acid, possesses the molecular formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . The presence of two electron-withdrawing fluorine atoms significantly influences the acidity and reactivity of the carboxylic acid group and the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂NO₂ | |

| Molecular Weight | 159.09 g/mol | |

| CAS Number | 851386-33-9 | |

| Appearance | White to off-white solid (typical) | |

| Predicted pKa | 3.07 ± 0.10 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Experimental Protocols

While various methods exist for the synthesis of fluorinated pyridines, a common strategy involves halogen exchange reactions.[2] A plausible synthetic route to this compound can be adapted from established procedures for analogous compounds. One potential pathway starts from a dichlorinated precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

-

2,6-Dichloro-5-fluoronicotinic acid

-

Potassium fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Fluorination: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) and spray-dried potassium fluoride (2.5 equivalents). Add anhydrous sulfolane to the flask.

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ 10-13 (s, 1H, -COOH), δ 8.0-9.0 (m, 2H, aromatic protons) |

| ¹³C NMR | δ 160-170 (-COOH), δ 120-160 (aromatic carbons, with C-F coupling) |

| ¹⁹F NMR | Resonances characteristic of fluorine atoms on a pyridine ring. |

| FT-IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), 1710-1680 (C=O stretch), 1300-1200 (C-O stretch), 1100-1000 (C-F stretch) |

| Mass Spec (m/z) | 159 (M⁺) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Biological Activity and Potential Applications

Fluorinated pyridine carboxylic acids are recognized as important pharmacophores in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific biological studies on this compound are limited in publicly available literature, its structural similarity to known bioactive molecules suggests several potential areas of application.

Pyridine carboxylic acid derivatives have been investigated for a wide range of therapeutic activities, including as antibacterial, anti-inflammatory, and anti-diabetic agents. The electron-withdrawing nature of the fluorine atoms in this compound can influence its interaction with biological targets, potentially leading to enhanced potency or selectivity.

DOT Diagram: Potential Biological Signaling Pathway Involvement

Caption: A hypothetical signaling pathway involving a this compound derivative.

Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound and its derivatives. Its availability as a versatile chemical intermediate opens up avenues for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and materials science. This guide has provided an overview of its fundamental properties, a representative synthetic protocol, and its expected spectroscopic characteristics. While detailed biological data for this specific compound is not yet widely available, the established importance of the fluorinated pyridine scaffold in medicinal chemistry suggests that it is a promising starting point for the development of new and effective therapeutic agents. Further investigation into its biological activities is highly encouraged.

References

An In-depth Technical Guide to the Synthesis of 5,6-difluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 5,6-difluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published synthesis protocols for this specific molecule, this guide outlines a scientifically sound, multi-step synthesis based on well-established and analogous chemical transformations. The core of this proposed pathway is a halogen exchange fluorination reaction, a common and effective method for the introduction of fluorine atoms into heterocyclic rings.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to proceed through a two-step sequence starting from the commercially available 3-methylpyridine (β-picoline). The proposed pathway involves:

-

Oxidative Chlorination: The initial step involves the conversion of 3-methylpyridine to 5,6-dichloropyridine-3-carboxylic acid. This transformation can be achieved through a multi-step process involving chlorination and subsequent oxidation of the methyl group.

-

Halogen Exchange Fluorination: The key step is the replacement of the two chlorine atoms in 5,6-dichloropyridine-3-carboxylic acid with fluorine atoms using a suitable fluorinating agent.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-Dichloropyridine-3-carboxylic acid

While 5,6-dichloropyridine-3-carboxylic acid is commercially available, a potential synthesis route starting from 3-picoline is outlined here based on general knowledge of pyridine chemistry. This typically involves ring chlorination followed by oxidation of the methyl group. A patent describes a method for preparing 5,6-dichloronicotinic acid from the short steaming residue of 2,3-dichloro-5-trichloromethylpyridine (DCTC) production, highlighting its industrial relevance[1][2].

Materials:

-

3-Methylpyridine (β-picoline)

-

Chlorinating agent (e.g., Cl₂)

-

Lewis acid catalyst (e.g., FeCl₃)

-

Oxidizing agent (e.g., KMnO₄, HNO₃)

-

Appropriate solvents

Procedure (Conceptual):

-

Chlorination: 3-Methylpyridine is subjected to chlorination using a suitable chlorinating agent in the presence of a Lewis acid catalyst to introduce chlorine atoms onto the pyridine ring, yielding a mixture of chlorinated picolines.

-

Oxidation: The methyl group of the chlorinated picoline intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent.

-

Purification: The resulting 5,6-dichloropyridine-3-carboxylic acid is isolated and purified by standard techniques such as crystallization.

Step 2: Synthesis of this compound via Halogen Exchange

Materials:

-

5,6-Dichloropyridine-3-carboxylic acid

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF) (spray-dried, anhydrous)

-

Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Sulfolane)

-

Phase-transfer catalyst (optional, e.g., tetramethylammonium chloride)

Experimental Workflow:

Caption: General experimental workflow for halogen exchange fluorination.

Detailed Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5,6-dichloropyridine-3-carboxylic acid (1 equivalent), spray-dried potassium fluoride (2.5-3 equivalents), and anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: The reaction mixture is heated to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

-

Work-up: After completion of the reaction (typically several hours), the mixture is cooled to room temperature. The reaction mixture is then carefully poured into ice-water.

-

Extraction: The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

Due to the absence of a direct synthesis report for this compound, the following table provides data for the starting material and related compounds to offer a comparative reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5,6-Dichloropyridine-3-carboxylic acid | 41667-95-2 | C₆H₃Cl₂NO₂ | 192.00 | 164-168[4] |

| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | Not available |

| 6-Fluoronicotinic acid | 403-45-2 | C₆H₄FNO₂ | 141.10 | 275-278[5] |

Yields for analogous halogen exchange fluorination reactions on chloropyridines can vary widely depending on the substrate and reaction conditions, but are often in the range of 60-90%.

Conclusion

The synthesis of this compound is achievable through a logical and experimentally validated sequence of reactions. The key transformation, a halogen exchange fluorination, is a powerful tool in organofluorine chemistry. While a specific, optimized protocol for this exact molecule is not publicly available, the detailed methodologies for analogous compounds provide a strong foundation for researchers to develop a successful synthesis. The information presented in this guide is intended to support the efforts of scientists and professionals in the fields of drug discovery and materials science by providing a clear and technically grounded pathway to this important fluorinated heterocyclic compound.

References

- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 2. Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 4. 5,6-Dichloropyridine-3-carboxylic acid 96 41667-95-2 [sigmaaldrich.com]

- 5. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Spectrometric Characterization of 5,6-difluoropyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral and spectrometric data for 5,6-difluoropyridine-3-carboxylic acid. Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] A thorough characterization using modern analytical techniques is crucial for the unequivocal identification and quality control of these valuable building blocks.

This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also provides detailed, generalized experimental protocols for acquiring such data.

Predicted Spectral and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the proton, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 - 8.8 | d | ~2-3 | H-2 |

| ~8.2 - 8.5 | dd | ~8-9, ~2-3 | H-4 |

| ~12 - 14 | br s | - | COOH |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O |

| ~150 - 155 (d, JCF ≈ 240-260 Hz) | C-6 |

| ~145 - 150 (d, JCF ≈ 240-260 Hz) | C-5 |

| ~140 - 145 | C-2 |

| ~125 - 130 | C-4 |

| ~120 - 125 | C-3 |

Predicted solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~(-130) - (-140) | d | ~15-20 | F-6 |

| ~(-145) - (-155) | d | ~15-20 | F-5 |

Referenced to CFCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[2][3] |

| 1700-1725 | Strong | C=O stretch (carboxylic acid)[2][3] |

| 1600-1620 | Medium | C=C and C=N ring stretching |

| 1200-1300 | Strong | C-O stretch (carboxylic acid)[2] |

| 1000-1100 | Strong | C-F stretch |

| 900-960 | Broad | O-H bend (out-of-plane)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 159.01 | [M]⁺, Molecular ion |

| 142.01 | [M-OH]⁺ |

| 114.01 | [M-COOH]⁺ |

| 86.00 | [M-COOH-F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral and spectrometric data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A reference standard, such as CFCl₃, may be used externally or internally.[5] Proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe, and then ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric characterization of a novel fluorinated pyridine carboxylic acid like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5,6-Difluoropyridine-3-Carboxylic Acid

Introduction

This compound, also known as 5,6-difluoronicotinic acid, is a fluorinated heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's chemical reactivity, polarity, and biological properties. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its application in chemical synthesis and for predicting its behavior in various solvents and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 851386-33-9 |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Melting Point | 129-132 °C |

| Boiling Point (Predicted) | 291.3 ± 35.0 °C |

| Density (Predicted) | 1.535 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.07 ± 0.10 |

| Appearance | White to off-white solid |

Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for the prediction of characteristic spectroscopic features based on the functional groups present.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Region/Observation |

| ¹H NMR | Pyridine ring protons | Signals in the aromatic region, likely downfield due to the electron-withdrawing effects of fluorine and the carboxylic acid group. |

| Carboxylic acid proton | A broad singlet, typically in the 10-13 ppm range.[1] | |

| ¹³C NMR | Carbonyl carbon | A signal in the range of 160-185 ppm.[1][2] |

| Pyridine ring carbons | Signals influenced by the fluorine substituents (C-F coupling). | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | A very broad band in the 2500-3300 cm⁻¹ region.[3][4] |

| C=O stretch (carbonyl) | A strong, sharp absorption between 1700-1730 cm⁻¹.[1] | |

| C-F stretch | Strong absorptions typically in the 1000-1400 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion Peak (M+) | Expected at m/z = 159.01. |

| Fragmentation | Likely loss of CO₂ (44 Da) and other characteristic fragments. |

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines often involves halogen exchange reactions or building the ring from fluorinated precursors. While a specific, detailed protocol for this compound is not widely published, a general synthetic approach can be outlined based on established organic chemistry methods.

General Experimental Protocol: Synthesis via Halogen Exchange

A common route to fluorinated pyridines is the nucleophilic aromatic substitution of a corresponding chlorinated or brominated precursor.

-

Starting Material: A di-chloro or di-bromopyridine carboxylic acid ester.

-

Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF), often used with a phase-transfer catalyst (e.g., a crown ether) to enhance reactivity.

-

Solvent: A high-boiling point, polar aprotic solvent like DMSO or sulfolane is typically used to facilitate the reaction at elevated temperatures.

-

Reaction: The precursor is heated with the fluorinating agent in the chosen solvent. The reaction progress is monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted. This often involves partitioning between an organic solvent and water. The organic layer is then dried and concentrated.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically using acidic or basic conditions, followed by neutralization to isolate the final product.

-

Purification: The crude product is purified, commonly by recrystallization, to yield the final this compound.

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5]

-

Pharmaceutical Synthesis: Pyridine carboxylic acid derivatives are scaffolds for a wide range of therapeutic agents.[6][7] The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. This makes the title compound a desirable starting material for developing new drugs, potentially in areas like oncology and infectious diseases.[8]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can improve the efficacy and stability of pesticides and herbicides.

-

Materials Science: Carboxylic acids like this one can be used to modify surfaces, for instance, to improve the dispersion of nanoparticles in various matrices.[5]

Biological Activity and Drug Development Context

While there is no specific publicly available data on the biological activity of this compound itself, the broader class of pyridine carboxylic acid derivatives is highly significant in drug discovery. They are known to act as enzyme inhibitors for a wide range of targets.[6][9][10]

Potential as an Enzyme Inhibitor Precursor

The carboxylic acid group can act as a key binding moiety (a pharmacophore) that interacts with amino acid residues in the active site of an enzyme. The fluorinated pyridine ring provides a rigid scaffold that can be further functionalized to achieve specificity and potency for a given target.

Table 3: Potential Pharmacological Relevance

| Target Class | Rationale for Derivatives |

| Kinases | The pyridine scaffold is common in kinase inhibitors, where it can form hydrogen bonds within the ATP-binding pocket. |

| Proteases | The carboxylic acid can mimic the substrate's peptide bond, interacting with catalytic residues. |

| Histone Demethylases | Pyridine-based structures have been explored as inhibitors for epigenetic targets.[11] |

| Other Enzymes | Derivatives have shown activity against enzymes like α-amylase and carboxypeptidase A.[12] |

Research on novel nicotinic acid derivatives has indicated potential for developing agents with anti-inflammatory and anti-hyperglycemic properties.[13] This suggests that derivatives of this compound could be promising candidates for screening against similar biological targets.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. 851386-33-9 | 5,6-DIFLUORO PYRIDINE-3-CARBOXYLIC ACID [fluoromart.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [ouci.dntb.gov.ua]

- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5,6-difluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 5,6-difluoropyridine-3-carboxylic acid, a fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside available qualitative information and data for structurally related compounds to offer a predictive framework.

Core Properties of this compound

This compound, also known as 5,6-difluoronicotinic acid, is a heterocyclic organic compound. The presence of two electron-withdrawing fluorine atoms on the pyridine ring, combined with the carboxylic acid group, significantly influences its physicochemical properties, including its reactivity, polarity, acidity, and, consequently, its solubility and stability.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | [1] |

| Molecular Weight | 159.09 g/mol | [1] |

| pKa (Predicted) | 3.07 ± 0.10 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

Solubility Profile

The solubility of this compound is a critical factor for its application in synthesis, formulation, and biological assays. While specific quantitative data is scarce, its structure suggests solubility in polar solvents.

Qualitative Solubility

The carboxylic acid group is capable of hydrogen bonding, and the fluorine atoms increase the molecule's polarity, suggesting solubility in polar solvents. It is expected to be soluble in polar organic solvents and have some degree of solubility in water, which will be pH-dependent.

Predicted Qualitative Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly to moderately soluble; pH-dependent | The carboxylic acid group can ionize, increasing solubility at higher pH. The polar nature of the molecule contributes to water solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid and interacting with the polar pyridine ring. |

| Acetone, Acetonitrile | Soluble | Polar aprotic solvents that can solvate the polar regions of the molecule. |

| Dichloromethane, Chloroform | Sparingly soluble to insoluble | Less polar solvents are less likely to effectively solvate the highly polar carboxylic acid and difluoropyridine moieties. |

| Diethyl Ether, Hexanes | Insoluble | Non-polar solvents are unlikely to dissolve this polar compound. |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the precise solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Oven or rotary evaporator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Filtration: Immediately filter the solution through a syringe filter into a pre-weighed, dry container to remove any undissolved solid.

-

Solvent Evaporation: Accurately weigh the container with the filtered solution. Carefully evaporate the solvent using an oven at a temperature below the compound's decomposition point or a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

Stability Profile

Understanding the stability of this compound is crucial for its storage, handling, and use in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

General Considerations for Stability

Fluorinated aromatic compounds can be susceptible to degradation under certain conditions. Potential degradation pathways could involve decarboxylation, nucleophilic substitution of the fluorine atoms, or reactions involving the pyridine ring. Stability is expected to be influenced by pH, temperature, and light exposure.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled light and UV exposure

-

Oven for thermal stress

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and store at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) and store at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Quantify the amount of parent compound remaining at each time point.

-

Identify and quantify any significant degradation products.

-

Determine the degradation rate and pathway under each stress condition.

-

Experimental Workflows and Logical Relationships

As a versatile building block, this compound is frequently utilized in multi-step organic syntheses. A common application involves the activation of the carboxylic acid group for subsequent amide or ester formation.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

Caption: General workflow for amide synthesis.

Logical Relationship for Stability Testing

The following diagram outlines the logical progression of a forced degradation study.

Caption: Forced degradation study workflow.

Conclusion

References

The Pivotal Role of 5,6-Difluoropyridine-3-Carboxylic Acid in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, has emerged as a crucial building block in medicinal chemistry. While direct biological activities of this compound are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making this core structure highly attractive for drug design and development. This technical guide provides an in-depth analysis of the biological activities reported for derivatives of pyridine carboxylic acids, with a particular focus on the potential applications stemming from the this compound framework. The ease of substitution on the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1]

Synthetic Accessibility and Utility

The primary role of this compound is that of a key intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure offers multiple reaction sites for derivatization, allowing medicinal chemists to explore a wide chemical space and establish structure-activity relationships (SAR).

Caption: Synthetic pathways from this compound.

Biological Activities of Pyridine Carboxylic Acid Derivatives

Enzyme Inhibition

Derivatives of pyridine carboxylic acids have shown significant promise as inhibitors of various enzymes, a property that is crucial for the treatment of numerous diseases.

-

Histone Demethylase Inhibitors: Substituted pyridine carboxylic acid derivatives have been identified as potent and selective inhibitors of histone demethylases, with some exhibiting sub-nanomolar IC50 values in enzymatic and cellular assays.[1] These compounds are being explored for their potential in cancer therapy.[1]

-

Cyclooxygenase (COX) Inhibitors: Certain nicotinic acid derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in inflammation and pain management.[1] This suggests a potential anti-inflammatory application for compounds derived from the this compound scaffold.

Anticancer Activity

The pyridine carboxylic acid core is a feature of several compounds investigated for their anticancer properties.

-

Cell Cycle Inhibition: A phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, was found to have low micromolar antiproliferative activity against a wide range of human cancer cell lines.[2] Its mechanism of action involves arresting the cell cycle in mitosis, which subsequently leads to apoptosis.[2] In vivo studies in nude mice with mammary tumor xenografts showed significant tumor growth inhibition.[2]

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory and Anti-hyperglycemic Activities

Recent studies have highlighted the dual potential of novel nicotinic acid derivatives as both anti-inflammatory and anti-hyperglycemic agents.[3]

-

Anti-inflammatory Activity: The anti-inflammatory potential of these derivatives has been evaluated using assays such as the induced human red blood cell (RBC) hemolysis assay.[3]

-

Anti-hyperglycemic Activity: The anti-hyperglycemic effect is attributed to the inhibition of enzymes like α-amylase.[3]

| Derivative Class | Biological Activity | Assay | IC50 Values | Reference Compound |

| Nicotinic Acid Derivatives | Anti-hyperglycemic | α-amylase inhibition | 1.324 ± 0.17 to 1.516 ± 0.14 µg | Acarbose (1.273 ± 0.12 µg) |

| Nicotinic Acid Derivatives | Anti-inflammatory | Induced human RBC hemolysis | 14.06 ± 0.15 to 85.56 ± 0.25 µM | Ketorolac (11.79 ± 0.17 µM) |

Antimicrobial Activity

The pyridine and related naphthyridine carboxylic acid scaffolds are well-established in the field of antimicrobial agents. For instance, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, functions by inhibiting bacterial DNA gyrase, thereby blocking DNA replication.[4] This highlights the potential for developing novel antibacterial agents from fluorinated pyridine carboxylic acids.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies used for evaluating the biological activities of its derivatives.

General Procedure for Synthesis of Nicotinic Acid Derivatives (Steglich-type reaction):

-

A mixture of the aromatic acid (1 mmol) and the corresponding alcohol or amine (2 mmol) is taken in a round-bottom flask.

-

4-Dimethylaminopyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (2.2 mmol) are added.

-

5 mL of dichloromethane (DCM) is added to the reaction mixture.

-

The mixture is stirred at room temperature for 12 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

The mixture is then extracted with ethyl acetate and water.

-

The separated organic layer is dried over anhydrous sodium sulfate.

-

The final product is purified by column chromatography.[3]

In Vitro α-Amylase Inhibition Assay:

-

A solution of the test compound (derivative of this compound) is prepared in a suitable solvent.

-

The compound solution is pre-incubated with α-amylase enzyme solution in a buffer at a specific temperature.

-

A starch solution is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined time by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

-

The absorbance is measured using a spectrophotometer to determine the amount of maltose produced.

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).

-

The IC50 value is determined from a dose-response curve.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound stands as a pivotal starting material in the quest for novel therapeutic agents. Although it may not possess significant intrinsic biological activity, its derivatives have demonstrated a broad spectrum of pharmacological effects, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms in this scaffold offers a promising avenue for enhancing the drug-like properties of new chemical entities. Further exploration of derivatives synthesized from this core structure is warranted to unlock its full potential in addressing unmet medical needs. Researchers and drug development professionals can leverage the versatility of this compound to design and synthesize next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

The Pivotal Role of 5,6-Difluoropyridine-3-Carboxylic Acid in Modern Drug Discovery: A Technical Overview

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of 5,6-Difluoropyridine-3-Carboxylic Acid

While direct evidence for a specific biological mechanism of action for this compound remains to be elucidated in publicly available research, its significance in the pharmaceutical sciences is profound. This versatile fluorinated pyridine derivative serves as a critical building block in the synthesis of a new generation of therapeutic agents. Its unique structural and electronic properties are leveraged by medicinal chemists to enhance the efficacy, selectivity, and pharmacokinetic profiles of novel drug candidates. This guide provides a comprehensive overview of its primary role as a synthetic intermediate and the broader implications of the fluorinated pyridine scaffold in drug design.

The introduction of fluorine atoms into pharmaceutical compounds is a widely employed strategy to modulate a molecule's physicochemical properties.[1][2] Fluorine's high electronegativity and small size can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] In the context of this compound, the two fluorine atoms significantly impact the electron distribution of the pyridine ring, which can be advantageous in the design of enzyme inhibitors and receptor modulators.[4]

The Strategic Importance of the Fluorinated Pyridine Moiety

The pyridine carboxylic acid scaffold is a recurring motif in a multitude of approved drugs and clinical candidates targeting a wide array of diseases, including cancer, infectious diseases, and metabolic disorders.[4] The strategic placement of fluorine atoms, as seen in this compound, offers several benefits in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state at physiological pH and, consequently, its cell permeability and target engagement.[3]

-

Improved Selectivity: The unique electronic and steric properties imparted by fluorine can lead to more selective binding to the intended target over off-target proteins, reducing the potential for side effects.

Synthetic Utility in Drug Development

This compound is a versatile intermediate in the synthesis of more complex, biologically active molecules.[5] Its carboxylic acid functional group provides a convenient handle for various chemical transformations, such as amidation, esterification, and conversion to other functional groups. These reactions are fundamental in the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

While specific drugs synthesized directly from this compound are not prominently featured in the reviewed literature, the general synthetic routes for analogous fluorinated nicotinic acids are well-established. For instance, the synthesis of novel antibacterial agents often involves the coupling of a substituted pyridine carboxylic acid with various amine-containing fragments.

Biological Activities of Pyridine Carboxylic Acid Derivatives

To illustrate the therapeutic potential unlocked by the pyridine carboxylic acid scaffold, the following table summarizes the biological activities and quantitative data for several derivatives. It is important to note that these are not direct activities of this compound but rather of more complex molecules synthesized from related building blocks.

| Compound Class | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Pyridonecarboxylic Acids | Antibacterial | Not specified in abstract | [6] |

| Fluorinated Pyrazole Acids | GPR109a Agonist | Not specified in abstract | [7] |

| Dihydropyridine Carboxylic Acid Derivatives | Cytotoxic against HCT-15 cell line | 7.94 ± 1.6 μM and 9.24 ± 0.9 μM | [8] |

| Nicotinic Acid Derivatives | α-Amylase Inhibition | IC₅₀ of 20.5 μM and 58.1 μM | [9] |

Experimental Protocols: A Representative Synthetic Procedure

The following is a generalized experimental protocol for the synthesis of an amide derivative from a pyridine carboxylic acid, a common step in the development of new drug candidates. This protocol is illustrative and would require optimization for specific substrates.

Synthesis of N-Aryl-5,6-difluoropyridine-3-carboxamide

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Coupling: To the solution containing the activated ester, add the desired primary or secondary amine (1.0 eq). The reaction mixture is then stirred at room temperature for 2-16 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5,6-difluoropyridine-3-carboxamide.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

Conclusion

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 851386-33-9 | 5,6-DIFLUORO PYRIDINE-3-CARBOXYLIC ACID [fluoromart.com]

- 6. WO2006015194A2 - Preparation of pyridonecarboxylic acid antibacterials - Google Patents [patents.google.com]

- 7. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Fluorinated Pyridinecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, fluorinated pyridinecarboxylic acids have emerged as a privileged class of compounds, finding application in a diverse range of therapeutic areas, including oncology, inflammation, and infectious diseases. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity, have made these compounds highly sought-after building blocks in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of fluorinated pyridinecarboxylic acids, supplemented with key quantitative data, detailed experimental protocols, and mechanistic insights.

Historical Perspective: From Early Discoveries to Modern Innovations

The journey of fluorinated pyridinecarboxylic acids is intrinsically linked to the broader history of organofluorine chemistry. While the pyridine ring was first synthesized in 1876, the introduction of fluorine onto this heterocycle came much later with the development of suitable fluorinating agents.

A significant milestone in the synthesis of fluorinated pyridines was the adaptation of classic reactions to incorporate fluorine. Early methods often involved harsh conditions and limited substrate scope. A landmark publication in 1949 by Roe and colleagues detailed the synthesis of 2-fluoro-4- and 2-fluoro-6-pyridinecarboxylic acids, representing some of the earliest documented preparations of this class of compounds.

The latter half of the 20th century and the early 21st century witnessed a rapid evolution in fluorination chemistry.[1][2][3] The development of N-F fluorinating agents, such as N-fluoropyridinium salts and Selectfluor®, provided milder and more selective methods for the fluorination of pyridine rings.[1][2] These reagents, along with advancements in transition-metal-catalyzed C-H fluorination, have significantly expanded the synthetic toolbox for accessing a wide array of fluorinated pyridinecarboxylic acid derivatives with diverse substitution patterns.[4]

Physicochemical and Biological Properties: A Quantitative Overview

The introduction of a fluorine atom into the pyridinecarboxylic acid scaffold dramatically alters its physicochemical properties, which in turn modulates its biological activity. The high electronegativity and small size of fluorine can influence pKa, lipophilicity, and metabolic stability.

Physicochemical Properties

The following table summarizes key physicochemical properties for a selection of fluorinated pyridinecarboxylic acid isomers. It is important to note that these values can be influenced by the specific experimental conditions under which they were measured.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) |

| 2-Fluoro-4-pyridinecarboxylic acid | 402-65-3 | C6H4FNO2 | 141.10 | 200 (dec.)[5] | - | 0.9189[6][7] |

| 3-Fluoro-2-pyridinecarboxylic acid | 152126-31-3 | C6H4FNO2 | 141.10 | 154[6] | 2.71 ± 0.10[6] | 0.9189[6] |

| 3-Fluoro-4-pyridinecarboxylic acid | 393-53-3 | C6H4FNO2 | 141.10 | - | - | - |

Biological Activity: Anticancer Properties

Fluorinated pyridinecarboxylic acids have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [8] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 7.5 ± 0.1 | [8] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | [8] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast Cancer) | 16 ± 1.7 | [8] |

| Pyridine derivative LHT-17-19 | HT29 (Colon Cancer) | 0.13 | [9] |

| Pyridine derivative LHT-13-19 | HT29 (Colon Cancer) | 7600 | [9] |

| Pyridine derivative LHT-17-19 | MCF-7 (Breast Cancer) | 16 | [9] |

| Pyridine derivative LHT-13-19 | MCF-7 (Breast Cancer) | 3800 | [9] |

Key Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A prominent mechanism of action for several biologically active fluorinated pyridine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[10][11][12][13] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH leads to depletion of the pyrimidine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately inducing apoptosis.[12]

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by fluorinated pyridinecarboxylic acid derivatives targeting DHODH.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of fluorinated pyridinecarboxylic acids.

Protocol 1: Synthesis of 2-Fluoro-4-pyridinecarboxylic Acid from 2-Amino-4-methylpyridine

This protocol is a representative example of a multi-step synthesis involving diazotization and fluorination, followed by oxidation.

Step 1: Diazotization and Fluorination of 2-Amino-4-methylpyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge Reagents: To the flask, add a solution of 48% hydrofluoric acid. Cool the solution to -15 °C using an acetone/dry ice bath.

-

Addition of Amine: Slowly add 2-amino-4-methylpyridine to the cooled hydrofluoric acid solution while maintaining the temperature below 0 °C.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the completion of the reaction by TLC or LC-MS.

-

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-4-methylpyridine can be purified by distillation or column chromatography.

Step 2: Oxidation of 2-Fluoro-4-methylpyridine to 2-Fluoro-4-pyridinecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylpyridine in water.

-

Addition of Oxidant: Slowly add potassium permanganate in portions to the solution. The reaction is exothermic, and the temperature should be controlled with an ice bath.

-

Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

Isolation: The product, 2-fluoro-4-pyridinecarboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 3-Fluoropyridine-2-carboxylic Acid via Lithiation and Carboxylation

This protocol illustrates a modern approach using organometallic intermediates.[14]

Step 1: Lithiation of 3-Fluoropyridine

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Charge Reagents: Add anhydrous diethyl ether or tetrahydrofuran to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of n-butyllithium in hexanes to the flask.

-

Addition of Substrate: Add a solution of 3-fluoropyridine in the same anhydrous solvent dropwise to the n-butyllithium solution, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Carboxylation

-

Introduction of CO2: Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1-2 hours, or add crushed dry ice in excess.

-

Warming: Allow the reaction mixture to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with water.

-

Acidification: Combine the aqueous layers and acidify with 2M hydrochloric acid to a pH of 3-4.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-fluoropyridine-2-carboxylic acid can be purified by recrystallization or column chromatography.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of fluorinated pyridinecarboxylic acids.

Caption: A generalized workflow for the multi-step synthesis of a fluorinated pyridinecarboxylic acid.

Conclusion

Fluorinated pyridinecarboxylic acids represent a versatile and highly valuable class of compounds in the field of drug discovery. Their unique properties, stemming from the strategic incorporation of fluorine, have led to the development of potent and selective therapeutic agents. The historical evolution of their synthesis, from challenging classical methods to modern, efficient protocols, has significantly broadened their accessibility to the scientific community. This guide has provided a comprehensive overview of their discovery, key properties, and synthetic methodologies, with the aim of empowering researchers to further explore the therapeutic potential of this remarkable chemical scaffold. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism continues to grow, so too will the importance and application of fluorinated pyridinecarboxylic acids in the development of next-generation medicines.

References

- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Fluoro-4-pyridinecarboxylic acid [oakwoodchemical.com]

- 6. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 7. chemscene.com [chemscene.com]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Fluoropyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 5,6-Difluoropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 5,6-difluoropyridine-3-carboxylic acid. While specific data for this exact compound is limited, this guide synthesizes information from available sources and safety data for closely related fluorinated pyridine carboxylic acids. Researchers must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.

Chemical Identification and Properties

This compound is a fluorinated aromatic compound utilized in organic synthesis and material science.[1] Its properties are significantly influenced by the electron-withdrawing nature of the fluorine atoms on the pyridine ring.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851386-33-9 | [2] |

| Molecular Formula | C₆H₃F₂NO₂ | [2] |

| Molecular Weight | 159.09 g/mol | [2] |

| Appearance | White to Off-white Solid/Powder | [3][4] |

| pKa | 3.07 ± 0.10 (Predicted) | [2] |

| Melting Point | 165 - 167 °C (for isomer 2,3-Difluoropyridine-4-carboxylic acid) | [4] |

| Solubility | Soluble in water | [3] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently available, data from structurally similar compounds suggests it should be handled as a hazardous substance. The following classifications are typical for fluorinated pyridine carboxylic acids.

Table 2: GHS Hazard Classification (Based on Related Compounds)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Signal Word: Warning [5]

Potential Health Effects:

-

Skin Contact: Causes skin irritation, which may include redness, itching, and pain.[5]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[5]

-

Ingestion: May be harmful if swallowed.[4]

Experimental Protocols and Handling

Adherence to strict experimental protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Risk Assessment and Control Workflow

A systematic approach to risk assessment must be conducted before handling this chemical. This involves identifying hazards, assessing the risks of exposure, implementing control measures, and regularly reviewing their effectiveness.

Caption: Risk assessment and control hierarchy for handling hazardous chemicals.

Protocol for Safe Handling

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Ensure adequate ventilation in storage areas.[3]

-

Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[3] Minimize dust generation and accumulation.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in laboratory areas.[8] Remove and wash contaminated clothing before reuse.[5]

-

Ignition Sources: Keep away from heat and sources of ignition.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

Protocol for Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

-

Incompatibilities: Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9]

-

Conditions: Store under an inert atmosphere and keep refrigerated to maintain product quality.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against chemical exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EU standard EN166 or NIOSH (US) standards.[3][8]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Response Workflow

Caption: General first-aid procedures for chemical exposure.

Detailed First-Aid Measures

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5][9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.0). Avoid dust formation and contact with the substance.[7]

-

Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[7]

-

Containment and Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, closed, and labeled container for disposal.[3][7] Do not use spark-producing tools.[7]

Disposal Considerations

-

Waste Classification: Waste is classified as hazardous.[3]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][7] Do not empty into drains.[3]

-

Contaminated Packaging: Contaminated packaging should be treated as the product itself and disposed of accordingly.[7]

References

- 1. 851386-33-9 | 5,6-DIFLUORO PYRIDINE-3-CARBOXYLIC ACID [fluoromart.com]

- 2. Page loading... [guidechem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Crystal Structure of 5,6-difluoropyridine-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoropyridine-3-carboxylic acid, a fluorinated derivative of nicotinic acid, is a compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its behavior, including solubility, dissolution rate, and bioavailability. This technical guide provides an overview of the structural aspects of this compound, based on available chemical data.

Molecular and Physicochemical Properties